molecular formula C6H11BN2O2 B594236 (6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid CAS No. 1217500-51-0

(6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid

Cat. No.: B594236
CAS No.: 1217500-51-0
M. Wt: 153.976
InChI Key: CRLDQXMLQOKGQJ-UHFFFAOYSA-N
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Description

(6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid is an organic compound characterized by the presence of a boron atom bonded to a dihydropyrimidine ring with an ethyl group at the 6th position. This compound serves as a valuable building block in medicinal chemistry research due to the presence of the boronic acid functional group.

Scientific Research Applications

Chemistry: In chemistry, (6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid is used as a building block in the synthesis of more complex molecules. Its ability to participate in Suzuki-Miyaura coupling reactions makes it valuable for creating diverse organic compounds.

Biology and Medicine: While the compound itself does not possess known biological activity, it serves as a precursor for the synthesis of biologically active molecules. Researchers use it to develop new pharmaceuticals and study potential therapeutic agents.

Industry: In the industrial sector, this compound is utilized in the production of advanced materials and specialty chemicals. Its role as a versatile building block allows for the creation of various functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid typically involves the reaction of a dihydropyrimidine derivative with a boronic acid reagent under controlled conditions. The reaction conditions often include the use of a palladium catalyst and a base to facilitate the formation of the boronic acid moiety.

Industrial Production Methods: The scalability of the reaction allows for the production of significant quantities of the compound for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: (6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid primarily undergoes Suzuki-Miyaura coupling reactions, a palladium-catalyzed method for forming carbon-carbon bonds. This reaction involves the coupling of the boronic acid moiety with aryl or vinyl halides or triflates to create new complex organic molecules.

Common Reagents and Conditions: The common reagents used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction conditions typically involve heating the reaction mixture to facilitate the coupling process.

Major Products Formed: The major products formed from these reactions are complex organic molecules with new carbon-carbon bonds, which can be further utilized in various chemical syntheses.

Comparison with Similar Compounds

Similar Compounds:

  • (4-Ethyl-1,4-dihydropyrimidin-5-yl)boronic acid
  • 6-Ethyl-1,6-dihydropyrimidin-5-ylboronic acid
  • (4-ethyl-1,4-dihydropyrimidin-5-yl)boronic acid

Uniqueness: The uniqueness of (6-Ethyl-1,6-dihydropyrimidin-5-yl)boronic acid lies in its specific structure, which includes an ethyl group at the 6th position of the dihydropyrimidine ring and a boronic acid functional group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable tool in synthetic chemistry.

Properties

IUPAC Name

(4-ethyl-1,4-dihydropyrimidin-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11BN2O2/c1-2-6-5(7(10)11)3-8-4-9-6/h3-4,6,10-11H,2H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLDQXMLQOKGQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CNC=NC1CC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20681517
Record name (4-Ethyl-1,4-dihydropyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217500-51-0
Record name (4-Ethyl-1,4-dihydropyrimidin-5-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20681517
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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